![molecular formula C15H20N4O2 B2890291 N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226437-61-1](/img/structure/B2890291.png)
N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Activity
The compound N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide belongs to a class of compounds that have shown promising antiallergic activities in scientific research. Studies on related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, have revealed their potential in exhibiting significant antiallergic effects. These compounds, when administered intravenously, demonstrated antiallergic activity in a reaginic PCA test in rats, showing superiority in activity with specific alkyl group substitutions, particularly the isopropyl group at the 7-position (Nohara et al., 1985).
Heterocyclization Reactions
Heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides have highlighted the versatility of pyrazolo[4,3-c]pyridine derivatives in synthesizing various heterocyclic compounds. These reactions have shown that multiple directions are possible, leading to the formation of regio-isomeric compounds with significant implications in medicinal chemistry and the development of novel therapeutic agents (Rudenko et al., 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthetic pathways to create pyrazolo[1,5-a]pyrimidine derivatives, which share a core structural similarity with this compound, have been explored for their wide range of biological activities. These derivatives have been studied for their photophysical properties and potential applications in materials science, showcasing the broad utility of this class of compounds in various scientific domains (Moustafa et al., 2022).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives has unveiled their potential as anticancer and anti-5-lipoxygenase agents, suggesting a promising avenue for therapeutic applications in treating cancer and inflammatory diseases. The synthesis of these compounds involves innovative approaches, demonstrating their significant biological activities and opening up new possibilities for drug development (Rahmouni et al., 2016).
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
Comprehensive synthetic strategies have been developed for the annulations of pyrazolo[1,5-a]pyrimidines, underscoring the importance of this structural motif in medicinal and pharmaceutical fields. These strategies highlight the versatile synthetic routes applied to construct the pyrazolo[1,5-a]pyrimidine ring systems, further emphasizing the significance of compounds like this compound in drug discovery and development (Elattar & El‐Mekabaty, 2021).
Properties
IUPAC Name |
N-cyclopentyl-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9(2)19-7-11(13-12(8-19)15(21)18-17-13)14(20)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFNMWVUSBHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
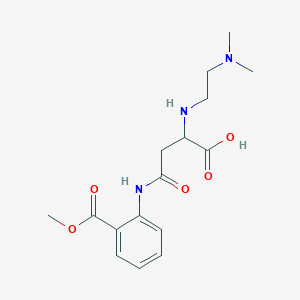
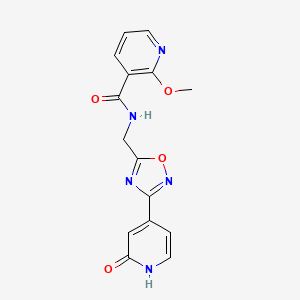
![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)
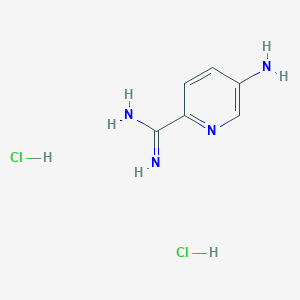
![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)

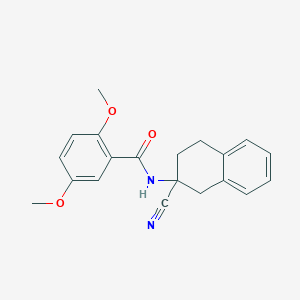

![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)
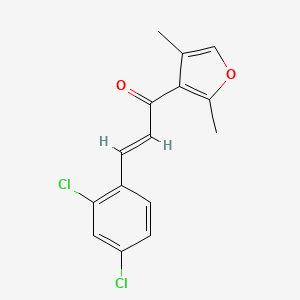
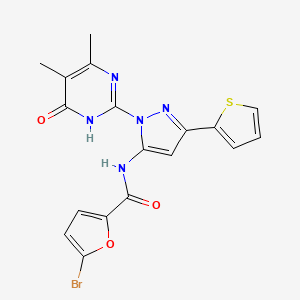
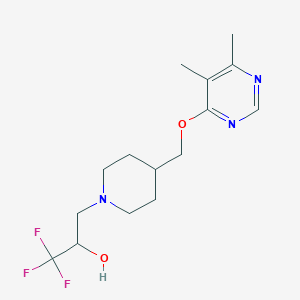
![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
